Triamcinolone acetonide acetate

Beschreibung

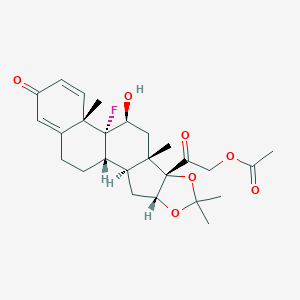

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBDXTSTTMAKHK-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959526 | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3870-07-3 | |

| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and synthesis of triamcinolone acetonide acetate

An In-depth Technical Guide to the Chemical Structure and Synthesis of Triamcinolone Acetonide Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a potent synthetic corticosteroid. The document details its molecular architecture, including stereochemistry and functional groups, and outlines a common multi-step synthesis pathway starting from tetraenyl acetate. Key reaction steps, including oxidation, ring-condensation, fluorination, and purification, are described in detail. Quantitative data on the synthesis process and physical properties are summarized in tabular format. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure of this compound

This compound is a fluorinated corticosteroid characterized by a pregnane steroid skeleton. Its structure is systematically designed to enhance anti-inflammatory potency and minimize mineralocorticoid side effects.

The molecular formula of this compound is C₂₆H₃₃FO₇, and it has a molecular weight of approximately 476.52 g/mol .[1][2] The IUPAC name is [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate.[1]

Key structural features include:

-

A Pregna-1,4-diene-3,20-dione Core: This forms the fundamental steroid backbone.

-

Fluorine at C9α: The introduction of a fluorine atom at the 9α position significantly potentiates glucocorticoid and anti-inflammatory activity.

-

Hydroxyl Group at C11β: This group is crucial for glucocorticoid activity.

-

Acetonide Group at C16α, 17α: A cyclic ketal formed with acetone at the 16α and 17α positions, which enhances topical potency and lipophilicity.[3][4]

-

Acetate Group at C21: The hydroxyl group at the C21 position is esterified with acetic acid, forming an acetate ester.

The molecular framework consists of five condensed rings: three six-membered rings and two five-membered rings.[2][5] The cyclohexane rings typically adopt chair conformations, while the cyclopentane and 1,3-dioxolane rings exhibit envelope conformations.[2][5]

Physicochemical and Crystallographic Data

The following tables summarize key physicochemical and crystallographic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₃₃FO₇ | [1][2] |

| Molecular Weight | 476.52 g/mol | [2] |

| CAS Number | 3870-07-3 | [1] |

| Melting Point | 274-279°C | [6] |

| Appearance | White or almost white crystalline powder | [7] |

| Solubility | Sparingly soluble in ethanol and acetone |[8] |

Table 2: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| a (Å) | 7.5460 (7) | [2] |

| b (Å) | 14.8102 (4) | [2] |

| c (Å) | 11.5773 (3) | [2] |

| β (°) | 109.905 (1) | [2] |

| Volume (ų) | 1216.56 (12) | [2] |

| Z | 2 |[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a tetraenyl acetate precursor.[6][9] The process involves a series of chemical transformations to introduce the required functional groups and establish the correct stereochemistry. The overall synthesis can be broken down into four main stages: oxidation, ring-condensation, fluorination, and purification.[6][9]

Caption: Synthesis pathway of this compound.

Step 1: Oxidation

The synthesis begins with the oxidation of a tetraenyl acetate raw material.[6][9] This step is typically carried out using a strong oxidizing agent like potassium permanganate in the presence of formic acid.[6][9] The reaction is performed in a solvent such as acetone at low temperatures to control its exothermicity.[9]

Step 2: Ring-Condensation

The oxide intermediate from the first step undergoes a ring-condensation reaction.[6] This transformation is facilitated by the action of perchloric acid and N-bromosuccinimide (NBS).[6] This step is critical for forming the necessary ring structure of the steroid core.

Step 3: Fluorination

The third step involves the introduction of the 9α-fluoro group, a key functional group for the drug's high potency. This fluorination reaction is achieved by treating the ring-condensed product with hydrogen fluoride in a solvent like dimethylformamide (DMF).[6][9] This reaction yields the crude product of this compound.

Step 4: Purification

The final stage is the purification of the crude product. This is essential to achieve the high purity required for pharmaceutical applications, typically greater than 99%.[6] Purification is commonly performed by recrystallization. The process involves dissolving the crude product in a solvent mixture, such as chloroform and methanol, treating it with activated carbon to remove impurities, and then crystallizing the final product by adding a less polar solvent like ethyl acetate and cooling.[6]

Table 3: Summary of Synthesis Process and Yields

| Step | Key Reagents | Typical Yield | Product Purity | Reference |

|---|---|---|---|---|

| Oxidation | Formic Acid, Potassium Permanganate | - | - | [6][9] |

| Ring-Condensation | Perchloric Acid, N-Bromosuccinimide | - | - | [6] |

| Fluorination | Hydrogen Fluoride, Dimethylformamide | - | - | [6] |

| Purification | Chloroform, Methanol, Activated Carbon, Ethyl Acetate | 89.7% - 90.3% | >99% (by HPLC) |[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis and purification steps, based on published patent literature.

Protocol for Synthesis (Exemplified Embodiment)

This protocol is a representative example of the synthesis process.

-

Oxidation: 20g of tetraenyl acetate is dissolved in 640mL of acetone in a reactor and cooled to 0°C. 6mL of formic acid is added, and the mixture is stirred for 15 minutes. Subsequently, 150mL of a potassium permanganate solution (65g/L in a 1:14 acetone/water mixture) is added, and the reaction is stirred for 6 minutes. A 100mL reducing solution (100g/L aqueous sodium sulfite) is then added, and the mixture is stirred for 10 minutes. The system is heated to 38°C and filtered. The filtrate is concentrated under reduced pressure.[9]

-

Ring-Condensation and Fluorination: The resulting intermediate is then subjected to ring-condensation using perchloric acid and N-bromosuccinimide, followed by a fluorination reaction with hydrogen fluoride in dimethylformamide to yield the crude this compound.[6]

Protocol for Purification

Caption: Experimental workflow for the purification of this compound.

-

Dissolution: 15.0 g of the crude this compound is dissolved in a mixture of 225 mL of chloroform and 22.5 mL of methanol.[6]

-

Decolorization: 2.25 g of activated carbon is added to the solution. The mixture is heated to 38°C and refluxed for 1 hour, followed by concentration under reduced pressure.[6]

-

Crystallization: 75 mL of ethyl acetate is added to dissolve the residue. The solution is then concentrated again under reduced pressure, cooled to 0°C, and allowed to stand for 2 hours to facilitate crystallization.[6]

-

Isolation: The crystals are collected by suction filtration, and the filter cake is rinsed with ethyl acetate.[6]

-

Drying: The final product is dried in a vacuum oven at 50°C to yield 13.5 g (90.0% yield) of pure this compound as a white crystalline powder.[6]

Conclusion

This guide has provided a detailed technical overview of the chemical structure and synthesis of this compound. The structural features, including the fluorinated pregnane core and the acetonide and acetate functional groups, are crucial for its high therapeutic potency. The described multi-step synthesis pathway, while complex, allows for the efficient and high-purity production of this important corticosteroid. The provided data and protocols offer valuable information for researchers and professionals involved in the synthesis, development, and analysis of steroidal active pharmaceutical ingredients.

References

- 1. Triamcinolone acetonide 21-acetate | C26H33FO7 | CID 15482000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102863505A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 7. Triamcinolone acetonide 21-acetate | 3870-07-3 [chemicalbook.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive In-Vivo Analysis of Triamcinolone Acetonide Acetate: Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in-vivo pharmacokinetics and metabolism of triamcinolone acetonide acetate, a potent synthetic corticosteroid. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and cellular mechanisms of action.

Pharmacokinetic Profile

This compound's journey through the body is characterized by its route of administration, which significantly influences its absorption and systemic availability. It undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system, and is excreted through both renal and fecal routes.

Absorption

Following administration, triamcinolone acetonide is systemically absorbed. However, it undergoes extensive presystemic metabolism, meaning a significant portion is metabolized before it reaches systemic circulation.[1] The absolute bioavailability of inhaled triamcinolone acetonide has been determined to be approximately 25%.[2][3] Studies have shown that after oral inhalation, systemic absorption originates from oropharyngeal, gastrointestinal, and airway deposition of the drug.[2]

Distribution

Once in the bloodstream, triamcinolone acetonide exhibits a mean plasma protein binding of about 68%.[1] The apparent volume of distribution following an intravenous dose is relatively low, around 1.96 L/kg, suggesting that the drug primarily resides in the systemic circulation rather than distributing extensively into tissues.[2][3]

Metabolism

The biotransformation of triamcinolone acetonide is extensive and primarily occurs in the liver. The cytochrome P450 3A4 (CYP3A4) enzyme plays a crucial role in its metabolism.[4][5] Co-administration with CYP3A4 inhibitors can significantly impair its metabolism, leading to increased drug concentrations and potential toxicity.[4][5]

The primary metabolic pathways include hydroxylation and oxidation. Major metabolites identified in plasma, urine, and feces are:

-

6β-hydroxy-21-oic triamcinolone acetonide[1]

Other detected metabolic transformations include the oxidation of the 11-hydroxyl group and the reduction of the Δ(4) double bond.[7] It is noteworthy that these metabolites have been found to be inactive in in-vitro anti-inflammatory models.[1]

Excretion

Triamcinolone acetonide and its metabolites are eliminated from the body through both urine and feces. Following oral administration of radiolabeled triamcinolone acetonide, the majority of the radioactivity is excreted within 24 hours in urine and 72 hours in feces.[1] The elimination half-life is approximately 2.4 hours.[2][3] Renal clearance is low, with only about 1% of the administered dose being excreted as unchanged triamcinolone acetonide in the urine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of triamcinolone acetonide from various in-vivo studies.

Table 1: Pharmacokinetic Parameters of Inhaled Triamcinolone Acetonide in Humans

| Parameter | Value | Reference |

| Absolute Bioavailability | 25% (± 8.75%) | [2][3] |

| Pulmonary Absorption | 10.4% of inhaled dose | [2] |

| Total Body Clearance | 0.57 (± 0.12) L/hr/kg | [2][3] |

| Apparent Volume of Distribution | 1.96 (± 0.31) L/kg | [2][3] |

| Terminal Elimination Half-Life | ~2.4 hours | [2][3] |

Table 2: Pharmacokinetic Parameters of Intramuscular Triamcinolone Acetonide in Humans

| Parameter | Value | Reference |

| Cmax (ng/mL) | 0.53–21.20 | [8][9][10] |

| Tmax (h) | Not specified | |

| AUC (ng·h/mL) | Not specified | |

| Elimination Half-Life (days) | 15.4 ± 1.9 | [11] |

Table 3: Pharmacokinetic Parameters of Intravitreal Triamcinolone Acetonide in Rabbits

| Parameter | Value (4 mg dose) | Reference |

| Cmax (µg/mL) - Vitreous Humor | 394 ± 278 | [12] |

| Tmax (day) - Vitreous Humor | 45 | [12] |

Experimental Protocols

This section outlines the methodologies employed in the pharmacokinetic and metabolism studies of triamcinolone acetonide.

In-Vivo Study Design

A common study design to assess the pharmacokinetics of triamcinolone acetonide involves a randomized, crossover design in healthy human subjects.[2] For instance, to determine the absolute bioavailability of inhaled triamcinolone acetonide, subjects received an intravenous infusion and an inhaled dose, with and without oral charcoal to differentiate between pulmonary and gastrointestinal absorption.[2] Blood and urine samples are collected at predetermined time points for analysis. For intramuscular studies, blood samples are drawn at regular intervals post-injection to determine the plasma concentration-time profile.[8]

Sample Preparation

A widely used method for extracting triamcinolone acetonide from plasma is liquid-liquid extraction.[8][10] A typical procedure involves:

-

Addition of an internal standard (e.g., cortisone acetate) to the plasma sample.

-

Vortexing the mixture.

-

Addition of an extraction solvent, such as a 4:1 (v/v) mixture of ethyl acetate and n-hexane.[8][10]

-

Vortexing and centrifugation to separate the layers.

-

Evaporation of the organic supernatant to dryness under a stream of nitrogen.

-

Reconstitution of the residue in the mobile phase for analysis.[8]

Protein precipitation is another technique used, where a precipitating agent like perchloric acid is added to the plasma to remove proteins before analysis.[13]

For urine samples, a common preparation involves:

-

Addition of a surrogate internal standard (e.g., d6-triamcinolone acetonide).

-

Enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.

-

Liquid-liquid extraction with a solvent like ethyl acetate.

-

Addition of an analytical internal standard (e.g., fludrocortisone).

-

Evaporation of the extract and reconstitution in the mobile phase.

Analytical Method: UPLC-ESI-MS/MS

Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of triamcinolone acetonide in biological matrices.[8][9]

-

Chromatographic Separation: A C18 reverse-phase column is typically used for separation.[8][9][10] The mobile phase often consists of a gradient mixture of acetonitrile and water containing a small percentage of formic acid to improve ionization.[8][9][10]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive ionization mode.[9] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for triamcinolone acetonide and the internal standard. For triamcinolone acetonide, a common transition is m/z 435.4 → 397.3.[8][9][10]

Visualizations: Pathways and Workflows

Metabolic Pathway of Triamcinolone Acetonide

References

- 1. researchgate.net [researchgate.net]

- 2. A pharmacokinetic study to evaluate the absolute bioavailability of triamcinolone acetonide following inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of triamcinolone acetonide and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The metabolic fate of triamcinolone acetonide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic-pharmacodynamic modeling of the effect of triamcinolone acetonide on central macular thickness in patients with diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdf.journalagent.com [pdf.journalagent.com]

Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of triamcinolone acetonide for the glucocorticoid receptor (GR). It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity and functional activity, and a visual representation of the associated signaling pathway and experimental workflows.

Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide

Triamcinolone acetonide is a potent synthetic corticosteroid that exerts its anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.[2] The binding affinity of triamcinolone acetonide to the GR has been quantified using various in vitro assays, with key parameters being the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for understanding the potency and pharmacological profile of this glucocorticoid.

Quantitative Binding Data

The following table summarizes the reported binding affinity values for triamcinolone acetonide with the glucocorticoid receptor.

| Parameter | Value (nM) | Assay Type | Reference |

| IC50 | 1.5 | Cell-free competitive radio-labeled GR binding assay | [3] |

| Ki | 3.2 | Fluorescence polarization competition assay | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Lower values for both parameters indicate higher binding affinity.

Experimental Protocols

Detailed methodologies are critical for the accurate determination and comparison of binding affinities. Below are protocols for two common assays used to characterize the interaction of triamcinolone acetonide with the glucocorticoid receptor.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding of a fluorescently labeled glucocorticoid ligand to the GR. A competitor compound, such as triamcinolone acetonide, displaces the fluorescent ligand, leading to a decrease in the polarization of the emitted light.

Objective: To determine the IC50 and subsequently the Ki of a test compound for the glucocorticoid receptor.

Materials:

-

Purified human recombinant full-length glucocorticoid receptor

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

-

Test compound (triamcinolone acetonide)

-

Assay buffer (e.g., Complete GR Screening Buffer)

-

Microplates (e.g., 96-well or 384-well)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents: Dilute the GR, fluorescently labeled glucocorticoid, and a serial dilution of the test compound in the assay buffer.

-

Assay Setup: In a microplate, combine the diluted GR and the fluorescently labeled glucocorticoid.

-

Add Competitor: Add the serially diluted test compound to the wells containing the GR and fluorescent ligand mixture. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of a known high-affinity ligand like dexamethasone (minimum polarization).

-

Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent ligand.

GeneBLAzer™ Beta-lactamase Reporter Gene Assay

This cell-based assay measures the functional consequence of GR activation. Upon ligand binding and nuclear translocation, the GR activates the transcription of a reporter gene, in this case, beta-lactamase.

Objective: To quantify the agonist activity of a test compound at the glucocorticoid receptor.

Materials:

-

HEK 293T cells stably expressing a glucocorticoid receptor (GR-UAS-bla HEK 293T)

-

Assay Medium

-

Test compound (triamcinolone acetonide)

-

LiveBLAzer™-FRET B/G Substrate (CCF4-AM)

-

Microplates (e.g., 384-well)

-

Cell culture incubator

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the GR-UAS-bla HEK 293T cells into a 384-well plate in Assay Medium and incubate.

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the plated cells. Include unstimulated controls (vehicle only) and stimulated controls (a known GR agonist).

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a specified time (e.g., 16 hours) to allow for GR activation and reporter gene expression.

-

Substrate Loading: Prepare the LiveBLAzer™-FRET B/G Substrate mixture and add it to each well.

-

Incubation: Incubate the plate at room temperature in the dark for approximately 2 hours to allow the substrate to enter the cells and be cleaved by beta-lactamase.

-

Detection: Measure the fluorescence emission at two wavelengths (e.g., blue and green) using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of blue to green fluorescence for each well. This ratio is proportional to the amount of beta-lactamase expression and thus to the level of GR activation. Plot the emission ratio against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations: Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in glucocorticoid receptor signaling and the workflows of the described experimental assays.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Fluorescence Polarization (FP) Competitive Binding Assay Workflow.

Caption: GeneBLAzer™ Beta-lactamase Reporter Gene Assay Workflow.

References

- 1. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory and immunosuppressive properties of triamcinolone acetonide

An In-Depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Triamcinolone Acetonide

Executive Summary

Triamcinolone acetonide (TAA) is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive activities.[1][2][3] Its therapeutic efficacy stems from its function as a glucocorticoid receptor (GR) agonist, which modulates gene expression to suppress inflammatory and immune responses.[1][4] Mechanistically, TAA binds to cytosolic GRs, leading to the translocation of the TAA-GR complex into the nucleus.[2][5] Within the nucleus, this complex interacts with glucocorticoid response elements (GREs) on DNA to upregulate the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and downregulate the expression of pro-inflammatory genes.[1][2][3] Key outcomes of this genomic regulation include the inhibition of the arachidonic acid cascade, suppression of pro-inflammatory cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α) via pathways such as NF-κB, and a reduction in the proliferation and activity of various immune cells.[2][5][6] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action for triamcinolone acetonide is mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily.[7] Upon administration, the lipophilic TAA molecule diffuses across the cell membrane and binds with high affinity to the GR residing in the cytoplasm.[2][5] This binding event induces a conformational change in the GR, causing the dissociation of chaperone proteins and exposing a nuclear localization signal.

The activated TAA-GR complex then translocates into the nucleus, where it directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][8] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription. Through transactivation, the TAA-GR complex increases the synthesis of anti-inflammatory proteins.[3] Through transrepression, it interferes with the activity of other transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

Anti-inflammatory Properties

TAA's anti-inflammatory effects are multifaceted, targeting multiple points in the inflammatory cascade.

Inhibition of the Arachidonic Acid Cascade

A cornerstone of TAA's anti-inflammatory action is its ability to suppress the production of potent lipid mediators of inflammation. It achieves this primarily by inducing the synthesis of annexin-1 (also known as lipocortin-1).[2][3] Annexin-1 inhibits the activity of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from cell membrane phospholipids.[2][6] By preventing the formation of arachidonic acid, TAA effectively blocks the downstream synthesis of both prostaglandins (via the cyclooxygenase, or COX, pathway) and leukotrienes (via the lipoxygenase, or LOX, pathway).[6]

Suppression of Pro-inflammatory Gene Expression

TAA potently suppresses the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. A primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In an inflammatory state, NF-κB translocates to the nucleus and drives the transcription of numerous inflammatory genes. The activated TAA-GR complex can interfere with NF-κB activity, leading to a significant reduction in the production of key cytokines such as IL-1β, IL-6, and TNF-α.[2][8][9]

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory potency of TAA has been quantified in various in vitro systems. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines at nanomolar to micromolar concentrations.

| Parameter | Cell Type | TAA Concentration | Observation | Reference |

| Nitric Oxide (NO) Release | Activated Microglia | IC₅₀ = 1.78 nM | Half-maximal inhibitory concentration for NO release. | [9] |

| IL-6 Secretion | Human Lung Fibroblasts | 10⁻⁸ M & 10⁻⁷ M | Significant inhibition of IL-6 release. | [10] |

| IL-8 Secretion | Human Lung Fibroblasts | 10⁻⁸ M & 10⁻⁷ M | Significant decrease in IL-8 production. | [10] |

| IL-6 Production | Lateral Epicondylitis Cells | 1, 10, 100 µM | Significant decrease at 48, 72, and 96 hours. | [11] |

| IL-8 Production | Lateral Epicondylitis Cells | 1, 10, 100 µM | Significant decrease at 12, 48, 72, and 96 hours. | [11] |

Immunosuppressive Properties

TAA exerts broad immunosuppressive effects by targeting the function and proliferation of key immune cell populations.

Effects on Immune Cell Populations

TAA significantly impacts both the innate and adaptive immune systems. It is known to:

-

Inhibit Leukocyte Migration: TAA reverses vascular dilation and permeability, thereby inhibiting the migration of macrophages and leukocytes to sites of inflammation.[2][6]

-

Suppress Lymphocyte Activity: It reduces the proliferation and activity of T-lymphocytes and B-lymphocytes, which are central to the adaptive immune response.[5][8][12] Pharmacologic doses can induce a transient lymphocytopenia (a decrease in lymphocyte counts).[12] TAA has been shown to directly inhibit B-lymphocyte differentiation independent of T-cells.[13]

-

Modulate Macrophage Phenotype: TAA can induce a shift in macrophage polarization from a pro-inflammatory (M1) state to an anti-inflammatory, regulatory phenotype (M2-like), characterized by the expression of markers like CD163.[14][15]

-

Stabilize Mast Cells: It inhibits the release of histamine and other inflammatory mediators from mast cells and basophils, which is crucial for mitigating allergic reactions.[5]

Quantitative Analysis of Immunomodulatory Effects

The immunosuppressive actions of TAA also include the modulation of cytokine profiles, shifting the balance from a pro-inflammatory to an anti-inflammatory state.

| Parameter | Cell Type / Model | TAA Concentration | Observation | Reference |

| IL-10 Production | Lateral Epicondylitis Cells | 100 µM | Significant increase in the anti-inflammatory cytokine IL-10 at 48 hours. | [11] |

| Lymphocyte Counts | Human Subjects | Systemic Administration | Causes a profound, transient lymphocytopenia. | [12] |

| Macrophage Phenotype | Rat Osteoarthritis Model | Intra-articular Injection | Potently induces a CD163⁺ and FRβ⁺ activated macrophage with anti-inflammatory characteristics. | [14][15] |

Key Experimental Protocols

Reproducible and well-defined experimental protocols are essential for evaluating the activity of anti-inflammatory and immunosuppressive agents. Below are methodologies cited in the literature for assessing the effects of triamcinolone acetonide.

Protocol: In Vitro Cytokine Release Assay

This protocol details a method for quantifying the effect of TAA on cytokine production in primary cells derived from human tissue.

-

Objective: To measure the in vitro effect of TAA on the production of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α) by cells derived from lateral elbow epicondylitis (LEE) tissue.[11]

-

Methodology:

-

Cell Culture: Establish primary cultures of LEE-derived cells. Passage cells up to the third passage for experiments.

-

Treatment: Expose triplicate cultures to TAA at concentrations of 1, 10, and 100 µM. A control group receives only the nutrient medium.

-

Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO₂ for specified time points (e.g., 6, 12, 18, 24, 48, 72, and 96 hours).

-

Sample Collection: At each time point, collect the cell culture supernatant.

-

Quantification: Measure the concentration of cytokines in the supernatant using a quantitative enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Compare cytokine levels in TAA-treated groups to the untreated control group at each time point.

-

References

- 1. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 3. What is Triamcinolone Acetonide used for? [synapse.patsnap.com]

- 4. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 6. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Is Triamcinolone Acetonide? | OCTAGONCHEM [octagonchem.com]

- 9. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Triamcinolone acetonide inhibits lymphocyte differentiation in B cells decorated with artificial antigen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Triamcinolone Acetonide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties and solubility profile of triamcinolone acetonide acetate, a synthetic corticosteroid. The information presented is intended to support research, formulation development, and analytical activities involving this active pharmaceutical ingredient.

Physicochemical Properties

This compound is the 21-acetate ester of triamcinolone acetonide. It is a white or nearly white crystalline powder, which is odorless and has a bitter taste.[1][2][3] The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₃FO₇ | [4][5][6] |

| Molecular Weight | 476.53 g/mol | [4][5][6] |

| Appearance | White or almost white crystalline powder | [3][6] |

| Melting Point | 268-270°C | [6] |

| logP (Octanol/Water) | 3.1 - 3.61 | [4][7] |

| CAS Number | 3870-07-3 | [4][6] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation, particularly for injectable suspensions where its low aqueous solubility is a key attribute.[8] The compound is described as slightly soluble in water.[3] A summary of its solubility in various common solvents is provided below.

| Solvent | Solubility Description | Source |

| Water | Slightly soluble | [3] |

| Ethanol | Slightly soluble | [3] |

| Acetone | Sparingly soluble | [6] |

| Chloroform | Soluble | [3] |

Note: The parent compound, triamcinolone acetonide, is practically insoluble in water but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][9][10]

Experimental Protocols

The determination of physicochemical and solubility data relies on precise experimental methods. Below are outlines of typical protocols used for the analysis of triamcinolone acetonide and its derivatives.

3.1. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the assay and purity analysis of triamcinolone acetonide and its acetate form in pharmaceutical formulations.[11][12]

-

Objective: To determine the concentration of this compound in a sample.

-

Methodology:

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or an acetonitrile/water mixture) to prepare a stock solution of known concentration.[13]

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column (e.g., LiChrospher® 100 RP-18, 5µm), is typically used.[12]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common mobile phase.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance, approximately 240 nm.[9][12]

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of the analyte in the sample is calculated by comparing the peak area response of the sample to that of the standard.[14]

-

3.2. Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the conventional shake-flask method.

-

Objective: To determine the saturation solubility of this compound in a specific solvent.

-

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After agitation, allow the suspension to settle. Withdraw a sample from the supernatant and filter it through a non-adsorptive membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV as described above.

-

Mechanism of Action & Signaling Pathway

As a glucocorticoid, the mechanism of action for this compound involves its conversion to the active form, triamcinolone acetonide, which then interacts with glucocorticoid receptors.[15][16]

Triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[17] This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus.[16][17]

Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[16][17] This interaction modulates gene transcription. The primary anti-inflammatory effects are achieved by:

-

Transactivation: Increasing the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[17]

-

Transrepression: Decreasing the transcription of genes encoding pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[16][17]

This dual action on gene expression results in the potent anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.[3][15]

Caption: Glucocorticoid receptor signaling pathway for Triamcinolone Acetonide.

References

- 1. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Triamcinolone acetonide 21-acetate | 3870-07-3 [chemicalbook.com]

- 4. Triamcinolone acetonide 21-acetate | C26H33FO7 | CID 15482000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. This compound | CAS#:3870-07-3 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Determination of this compound and salicylic acid in the compound this compound solution by HPLC [yxsj.smmu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugfuture.com [drugfuture.com]

- 15. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 17. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

Unveiling the Solid-State Landscape of Triamcinolone Acetonide Acetate: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of triamcinolone acetonide acetate (TAA), a potent synthetic corticosteroid. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the known polymorphic forms of TAA, offering a comprehensive resource for understanding its solid-state properties. The stability and bioavailability of pharmaceutical compounds are intrinsically linked to their crystalline form, making a thorough understanding of polymorphism essential for formulation development and regulatory compliance.

This compound has been shown to exist in multiple crystalline forms, including three polymorphs (Form A, Form B, and Form C) and a monohydrate.[1][2][3][4] The transition between these forms, influenced by environmental factors such as temperature and solvent, can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, and stability.[1][2][3] Such changes have been implicated in product lot failures, underscoring the importance of comprehensive polymorphic screening and control.[1][2][3][5]

Quantitative Crystallographic and Thermal Analysis Data

The distinct polymorphic forms of this compound have been characterized using a variety of analytical techniques. The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction and thermal analysis, providing a basis for the identification and differentiation of these solid-state forms.

Table 1: Single-Crystal X-ray Crystallographic Data for this compound

| Parameter | Value[6] |

| Chemical Formula | C₂₆H₃₃FO₇ |

| Molecular Weight | 476.52 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5460 (7) |

| b (Å) | 14.8102 (4) |

| c (Å) | 11.5773 (3) |

| β (°) | 109.905 (1) |

| Volume (ų) | 1216.56 (12) |

| Z | 2 |

| Temperature (K) | 296 |

Table 2: Powder X-ray Diffraction (PXRD) Data for this compound Form B

| 2θ Angle (°)[7] |

| 6.81 ± 0.2 |

| 8.80 ± 0.2 |

| 9.34 ± 0.2 |

| 11.52 ± 0.2 |

| 12.15 ± 0.2 |

| 13.40 ± 0.2 |

| 14.13 ± 0.2 |

| 14.57 ± 0.2 |

| 15.43 ± 0.2 |

| 16.72 ± 0.2 |

| 17.70 ± 0.2 |

| 18.70 ± 0.2 |

| 19.08 ± 0.2 |

Note: The patent also lists additional diffraction peaks for Form B.[7]

Table 3: Differential Scanning Calorimetry (DSC) Data for this compound Form B

| Thermal Event | Temperature Range (°C)[7] |

| Endothermic Peak 1 | 240-250 |

| Endothermic Peak 2 | 265-280 |

Experimental Protocols

The characterization of this compound polymorphs involves a suite of analytical techniques. Detailed methodologies are crucial for reproducible results and accurate form identification.

2.1 Polymorph Screening

A comprehensive polymorph screen aims to crystallize the API under a wide array of conditions to access different solid forms.[8]

-

Recrystallization from Solution: Saturated solutions of TAA are prepared in various solvents at elevated temperatures.[9] The solutions are then subjected to different cooling profiles (slow cooling, crash cooling) to induce crystallization.[9]

-

Solvent Evaporation: Saturated solutions are allowed to evaporate slowly at ambient temperature or rapidly using a rotavapor.[9]

-

Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent in which it is sparingly soluble. Over time, the initial form may convert to a more thermodynamically stable form.

2.2 Single-Crystal X-ray Diffraction (SC-XRD)

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solvent from a dilute solution of the compound.[6]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[6] A Rigaku R-AXIS RAPID/ZJUG diffractometer has been used for data collection.[6]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using software such as SHELXS97 and SHELXL97.[6]

2.3 Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for identifying crystalline phases.

-

Sample Preparation: The powder sample is gently ground and packed into a sample holder to ensure a flat surface.[9]

-

Data Acquisition: The sample is analyzed using a diffractometer with Cu Kα radiation. The instrument records the intensity of diffracted X-rays as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline form.

2.4 Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and sealed.

-

Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan.

-

Data Interpretation: Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram. For instance, Form B of this compound exhibits characteristic endothermic peaks between 240-250°C and 265-280°C.[7]

2.5 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: A small amount of the sample is placed in a tared pan.

-

Heating Program: The sample is heated at a controlled rate in a defined atmosphere.

-

Data Analysis: The resulting curve shows the mass loss of the sample, which can indicate desolvation or decomposition events.

2.6 Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the chemical bonding and molecular structure of a compound.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Spectral Acquisition: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.

-

Spectral Interpretation: Differences in the crystal lattice and molecular conformation of polymorphs can lead to distinct differences in their FT-IR spectra.

2.7 Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology (shape and size) of the crystals.

-

Sample Preparation: The sample is mounted on a stub and coated with a conductive material (e.g., gold).

-

Imaging: The sample is scanned with a focused beam of electrons. The interaction of the electrons with the sample produces signals that are used to generate an image of the surface topography.

Visualization of Experimental Workflow and Polymorphic Relationships

To better illustrate the processes involved in the study of this compound polymorphism, the following diagrams are provided.

Caption: Workflow for Polymorphic Screening and Characterization of TAA.

Caption: Postulated Transformation Pathways of TAA Polymorphs in Suspension.

Conclusion

The polymorphic landscape of this compound is complex, with at least three anhydrous polymorphs and a monohydrate identified. The selection of the most stable crystalline form is critical for the development of a robust and reliable drug product, particularly for suspension formulations where phase transformations can occur over the product's shelf life.[1][10] Research indicates that Form B exhibits greater physical stability in aqueous suspension compared to the initially marketed form.[1][10] This technical guide provides the foundational data and methodologies necessary for researchers and drug development professionals to effectively navigate the challenges associated with the polymorphism of this compound, ultimately contributing to the development of safer and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - Polymorphism of this compound and Its Implication for the Morphology Stability of the Finished Drug Product - American Chemical Society - Figshare [acs.figshare.com]

- 4. Polymorphism of this compound and Its Implication for the Morphology Stability of the Finished Drug Product | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106518952B - this compound crystal form B, preparation method, the pharmaceutical composition and purposes for including the crystal form B - Google Patents [patents.google.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pubs.acs.org [pubs.acs.org]

Triamcinolone Acetonide Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of triamcinolone acetonide acetate, a potent synthetic corticosteroid. Designed for researchers, scientists, and drug development professionals, this document details its core chemical properties, mechanism of action, and relevant experimental protocols.

Core Molecular Data

This compound is a derivative of triamcinolone, a glucocorticoid. Key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C26H33FO7 |

| Molecular Weight | 476.5 g/mol [1] |

| Appearance | White or almost white crystalline powder[2] |

| Solubility | Slightly soluble in water, ethanol, and acetone; soluble in chloroform[2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor (GR).[3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[3][4] This interaction leads to the upregulation of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and the downregulation of pro-inflammatory cytokines, enzymes, and adhesion molecules.[3]

The mechanism involves the inhibition of phospholipase A2, which in turn blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[3][4]

Several key signaling pathways are modulated by triamcinolone acetonide, including:

-

Glucocorticoid Receptor (GR) Signaling: The foundational pathway for its therapeutic effects.

-

STAT6/Arg1 Pathway: Triamcinolone acetonide has been shown to activate this anti-inflammatory pathway in microglia.[5]

-

MAPK Signaling (p38 and ERK): It can attenuate TGF-β2-induced effects by modulating p38 and MEK/ERK signaling pathways.[6][7]

Below are diagrams illustrating these key pathways.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A validated Reverse Phase-HPLC (RP-HPLC) method is crucial for the quantification of triamcinolone acetonide in various matrices.

Objective: To determine the concentration of triamcinolone acetonide.

Methodology:

-

Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of Acetonitrile and 0.05M Phosphate buffer (pH adjusted to 6.8 with NaOH) with 0.1% Triethylamine, in a 55:45 v/v ratio.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detector at 238 nm.[8]

-

Standard Preparation: A standard stock solution (1000 µg/ml) is prepared by dissolving 10 mg of triamcinolone acetonide in 10 ml of diluent. Serial dilutions are then made to create a calibration curve in the range of 10-50 µg/ml.[8]

-

Sample Preparation: For plasma samples, a protein precipitation technique can be employed using trichloroacetic acid.[9]

In Vitro Anti-Inflammatory Bioassay

This protocol assesses the bioactivity of triamcinolone acetonide by measuring its ability to inhibit inflammation in a cell-based model.

Objective: To determine the anti-inflammatory efficacy of triamcinolone acetonide in vitro.

Methodology:

-

Cell Line: Human osteoarthritic chondrocytes.[10]

-

Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNFα) is used to induce an inflammatory response.[10]

-

Endpoint Measurement: The production of Prostaglandin E2 (PGE2) is measured as a marker of inflammation.[10]

-

Procedure:

-

Plate human osteoarthritic chondrocytes and culture for 3 days.[10]

-

Treat cells with varying concentrations of triamcinolone acetonide.

-

Stimulate inflammation with TNFα.

-

After a defined incubation period, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant, typically using an ELISA kit.

-

The reduction in PGE2 levels in treated cells compared to TNFα-stimulated control cells indicates the anti-inflammatory activity of triamcinolone acetonide.[10]

-

References

- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 2. benthamscience.com [benthamscience.com]

- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 5. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triamcinolone acetonide modulates TGF-β2-induced angiogenic and tissue-remodeling effects in cultured human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. recentscientific.com [recentscientific.com]

- 9. turkjps.org [turkjps.org]

- 10. Applicability of a newly developed bioassay for determining bioactivity of anti-inflammatory compounds in release studies--celecoxib and triamcinolone acetonide released from novel PLGA-based microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Triamcinolone Acetonide: A Technical Guide

Introduction: Triamcinolone acetonide is a potent synthetic corticosteroid that has been a cornerstone in the management of inflammatory conditions for decades. As a more potent derivative of triamcinolone, its unique chemical structure, featuring a fluorine atom at the 9α position and a 16α,17α-acetonide group, confers enhanced glucocorticoid activity with minimal mineralocorticoid effects. This guide provides an in-depth technical overview of its discovery, the evolution of its synthesis, its mechanism of action, and the key preclinical and clinical development milestones that established its therapeutic utility for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey of triamcinolone acetonide begins with the broader exploration of corticosteroids. Following the initial success of cortisone and hydrocortisone, research in the 1950s focused on synthesizing analogs with improved anti-inflammatory potency and a better safety profile. The parent compound, triamcinolone, was first patented in 1956 and introduced for medical use in 1958. Scientists at Squibb Institute for Medical Research sought to further enhance its properties, leading to the development of the acetonide derivative.

The key innovation was the addition of the 16α,17α-isopropylidenedioxy (acetonide) group. This modification significantly increased the topical and local anti-inflammatory activity of the parent steroid, making it highly effective for dermatological and intra-articular applications. The brand name Kenalog®, developed by Bristol-Myers Squibb, became synonymous with triamcinolone acetonide and was first established for various applications, including intramuscular and intra-articular injections.

Over the years, the development trajectory has focused on novel formulations to expand its therapeutic applications and improve patient compliance. A significant milestone was the development of a nasal spray for allergic rhinitis (Nasacort®), which was later approved by the U.S. Food and Drug Administration (FDA) for over-the-counter (OTC) sale in 2014, highlighting its established efficacy and safety profile. Intravitreal injections, such as Trivaris®, were approved in 2008 for treating ocular inflammatory conditions, further cementing its role in specialized medical fields.

Chemical Synthesis

The synthesis of triamcinolone acetonide is a multi-step process typically starting from a pregnane steroid precursor like hydrocortisone or prednisolone. The core objectives of the synthesis are the introduction of a double bond at the C1-C2 position, a fluorine atom at C9α, and the characteristic 16α,17α-acetonide group.

A representative synthesis pathway starting from prednisolone involves a series of chemical transformations. This process, while complex, has been refined over the years to improve yield and purity.

Caption: Generalized workflow for the synthesis of Triamcinolone Acetonide.

Experimental Protocol: Synthesis from Prednisolone

A novel synthetic route starting from prednisolone has been reported with an overall yield of approximately 24.2%. The key steps are outlined below:

-

Intermediate Formation: Prednisolone undergoes acetylation of the 21-hydroxy group, followed by sequential elimination of the 11-hydroxy group (using reagents like phosphorus pentachloride) and the 17-hydroxy group (using N-chlorosuccinimide/SO2) to yield Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate.

-

Oxidation and Acetonide Formation: The tetraene intermediate is subjected to oxidation with potassium permanganate, followed by nucleophilic addition and hydrolysis in the presence of acetone. This step forms the critical 16α,17α-acetonide ring, resulting in a pregna-1,4,9(11)-triene intermediate.

-

Epoxidation: The triene intermediate reacts with a reagent like dibromohydantoin in a dioxane/water solvent system. This introduces a 9α-bromo and 11β-hydroxy group (a bromohydrin), which is subsequently treated with a base to form the 9β,11β-epoxide.

-

Fluorination: The final step involves the opening of the epoxide ring using hydrogen fluoride (HF). This reaction introduces the 9α-fluoro and 11β-hydroxy groups, yielding the final triamcinolone acetonide molecule with high purity (>99%).

Mechanism of Action

Triamcinolone acetonide exerts its potent anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR). The mechanism is a multi-step process involving genomic and non-genomic pathways.

-

Receptor Binding: Being lipophilic, triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic GR, which is part of a large multiprotein complex including heat shock proteins (HSPs).

-

Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs and exposing a nuclear localization signal. The activated ligand-receptor complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Transactivation: Binding to GREs upregulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 (PLA2), thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

-

Transrepression: The activated GR monomer can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression mechanism downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.

-

Caption: Mechanism of action of Triamcinolone Acetonide via the Glucocorticoid Receptor.

Preclinical Pharmacology

The pharmacological profile of triamcinolone acetonide was established through a series of preclinical in vitro and in vivo studies that quantified its receptor binding, potency, and anti-inflammatory activity.

Quantitative Preclinical Data

The following table summarizes key quantitative metrics from various preclinical assessments.

| Parameter | Value | Assay/Model | Reference |

| GR Binding Affinity (Ki) | 3.2 nM | Fluorescence Polarization Competition Assay (vs. Dexamethasone) | |

| GR Binding Affinity (IC50) | 1.5 nM | Cell-free Competitive Radio-labeled GR Binding Assay | |

| Anti-inflammatory Potency (IC50) | 1.78 nM | Nitric Oxide Release Inhibition in Activated Microglia | |

| Relative Potency | ~8x Prednisone | In vivo models (general assessment) | |

| Relative Potency | ~5x Cortisol | In vivo models (general assessment) |

Key Preclinical Experimental Protocols

This protocol determines the affinity of the compound for its target receptor.

-

Objective: To quantify the binding affinity of triamcinolone acetonide to the GR.

-

Methodology: A cell-free competitive binding assay was used.

-

A constant concentration of radio-labeled dexamethasone ([³H]-dexamethasone) is incubated with a preparation of purified GR ligand-binding domain.

-

Increasing concentrations of unlabeled triamcinolone acetonide are added to the incubations.

-

The mixture is allowed to reach equilibrium.

-

Bound and free radio-labeled ligand are separated (e.g., via filtration).

-

The amount of bound radioactivity is measured.

-

The IC50 value—the concentration of triamcinolone acetonide that displaces 50% of the bound [³H]-dexamethasone—is calculated and used to determine the binding affinity (Ki).

-

This animal model is a standard method for assessing the topical anti-inflammatory activity of corticosteroids.

-

Objective: To evaluate the ability of topically applied triamcinolone acetonide to reduce inflammation.

-

Methodology:

-

A baseline measurement of the thickness of a mouse's ear is taken.

-

An inflammatory agent, typically arachidonic acid or croton oil, is applied to the inner surface of the ear to induce edema.

-

Triamcinolone acetonide, formulated in a suitable vehicle (e.g., ointment), is applied topically to the ear at various concentrations. A control group receives the vehicle only.

-

After a set period (e.g., 4-6 hours), the ear thickness is measured again.

-

The percentage inhibition of edema is calculated by comparing the swelling in the treated group to the control group. This allows for the determination of a dose-response relationship.

-

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of triamcinolone acetonide varies significantly with its route of administration.

Summary of Pharmacokinetic Parameters

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Oral | ~23% | |

| Inhaled | 22-25% | ||

| Half-life (t½) | Intravenous | 2.0 - 2.4 hours | |

| Volume of Distribution (Vd) | Intravenous | ~103 L | |

| Plasma Protein Binding | - | ~68% | |

| Metabolism | - | Hepatic (extensive) | |

| Excretion | - | Urine (75%) and Feces (25%) |

Metabolism

Following systemic absorption, triamcinolone acetonide undergoes extensive presystemic and hepatic metabolism. The parent compound is detectable in plasma for a limited time, with little to no parent drug found 24 hours after an oral dose. The primary metabolic pathways involve hydroxylation and oxidation. The three principal metabolites identified in plasma, urine, and feces are:

-

6β-hydroxy triamcinolone acetonide

-

21-carboxylic acid triamcinolone acetonide

-

6β-hydroxy-21-oic triamcinolone acetonide

These metabolites are pharmacologically less active than the parent compound and are excreted via renal and fecal routes.

Clinical Development and Efficacy

The clinical development of triamcinolone acetonide has spanned numerous therapeutic areas, with a wealth of data supporting its efficacy in corticosteroid-responsive conditions.

Clinical Efficacy Data Summary

| Indication | Formulation | Key Efficacy Finding(s) | Reference |

| Steroid-Responsive Dermatoses | 0.147% Topical Spray | By day 28, 64% of patients were completely or almost clear. 85% experienced improvement within one week. | |

| Chronic Hand Eczema | Intralesional Injection (10 mg/mL) | Significant reduction in Hand Eczema Severity Index (HECSI) score, but less effective than topical clobetasol propionate. | |

| Atopic Dermatitis (Moderate-Severe) | 0.1% Ointment | Clinically relevant improvements in disease severity (SCORAD/SASSAD scores) at weeks 2 and 4. | |

| Allergic Rhinitis | Nasal Spray (200-400 mcg/day) | Statistically significant relief in total nasal symptom score compared to placebo. |

Pivotal Clinical Trial Protocol: Chronic Hand Eczema

The following outlines the design of a representative clinical trial evaluating triamcinolone acetonide.

-

Objective: To assess the efficacy and safety of intralesional triamcinolone acetonide compared to a high-potency topical steroid for chronic hand eczema.

-

Study Design: A randomized controlled clinical trial.

-

Patient Population: 60 patients with a clinical diagnosis of chronic hand eczema.

-

Interventions:

-

Group A (n=30): Treated with intralesional injections of triamcinolone acetonide.

-

Group B (n=30): Treated with topical 0.05% clobetasol propionate ointment.

-

-

Primary Outcome Measure: Change in the Hand Eczema Severity Index (HECSI) score from baseline.

-

Study Duration and Follow-up: Patients were assessed at baseline and followed up at 4 weeks and 12 weeks.

-

Results: Both treatments were effective in reducing the HECSI score. However, the reduction was statistically greater in the topical clobetasol group. The safety profiles were comparable, with skin thinning observed in 10% of the triamcinolone group and 16.7% of the clobetasol group.

Caption: Workflow of a randomized controlled trial for Chronic Hand Eczema.

Conclusion

The development of triamcinolone acetonide represents a significant advancement in corticosteroid therapy. Through strategic chemical modification of the parent triamcinolone molecule, scientists created a compound with markedly enhanced anti-inflammatory potency, suitable for a wide array of local and systemic applications. Its well-characterized mechanism of action, favorable pharmacokinetic profile for targeted delivery, and a long history of clinical efficacy have solidified its place in the therapeutic armamentarium. Ongoing research continues to explore novel delivery systems and formulations to further optimize its therapeutic index and expand its clinical utility.

Methodological & Application

Application Notes and Protocols for Triamcinolone Acetonide Acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone acetonide (TAA) is a potent synthetic glucocorticoid with significant anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Its mechanism of action is primarily mediated through its binding to cytoplasmic glucocorticoid receptors (GR).[1][2] Upon binding, the TAA-GR complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[1][2] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the downregulation of pro-inflammatory cytokines, enzymes, and adhesion molecules.[1] TAA is widely used in clinical practice, and in vitro cell culture models are crucial for elucidating its cellular and molecular effects, determining effective concentrations, and assessing potential cytotoxicity.

These application notes provide a comprehensive overview and detailed protocols for the experimental use of triamcinolone acetonide acetate in a cell culture setting.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of triamcinolone acetonide involves the modulation of gene expression through the glucocorticoid receptor.

Caption: Glucocorticoid receptor signaling pathway of Triamcinolone Acetonide.

Quantitative Data Summary

The following tables summarize the concentrations of triamcinolone acetonide used in various cell culture experiments and their observed effects.

Table 1: Effects of Triamcinolone Acetonide on Cell Viability